molecular formula C8H16ClNO3 B13460458 2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride

2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride

Cat. No.: B13460458
M. Wt: 209.67 g/mol
InChI Key: AIXACZYCDCRTMO-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride is a piperidine derivative featuring a methyl-substituted piperidinyl core linked to an acetic acid moiety via an ether bond. The compound is structurally characterized by its bicyclic amine framework, which confers unique physicochemical and biological properties. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and receptor modulators.

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions, as evidenced by analogous piperidin-4-yl acetic acid derivatives. For example, 2-(piperidin-4-yl)acetic acid hydrochloride derivatives are synthesized via reactions with aryl halides or carbonyl-containing reagents under basic conditions, yielding compounds with varying substituents on the piperidine or aromatic rings . The hydrochloride salt form enhances solubility and stability, making it suitable for further functionalization in drug discovery pipelines.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

2-(4-methylpiperidin-4-yl)oxyacetic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-8(12-6-7(10)11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,11);1H

InChI Key

AIXACZYCDCRTMO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)OCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves nucleophilic substitution where the 4-methylpiperidin-4-ol (or a related hydroxylated piperidine derivative) reacts with a suitable acetic acid derivative, typically a haloacetic acid or its ester, to form the ether linkage. The reaction is followed by acidification to yield the hydrochloride salt.

  • Step 1: Formation of the ether linkage
    The nucleophilic oxygen on the 4-methylpiperidin-4-ol attacks the electrophilic carbon of bromoacetic acid or its ester derivative under basic conditions, resulting in 2-[(4-methylpiperidin-4-yl)oxy]acetic acid.

  • Step 2: Salt formation
    The free acid is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as dioxane or ethanol.

Typical Reaction Conditions

  • Base: Potassium carbonate or sodium carbonate is commonly used to deprotonate the hydroxyl group, enhancing nucleophilicity.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the nucleophilic substitution.
  • Temperature: Reactions are typically conducted at room temperature to moderate heating (20–80°C) to optimize yield while minimizing side reactions.
  • Reaction time: 12–24 hours depending on scale and reagents.

Detailed Preparation Procedure and Data

Step Reagents & Conditions Yield (%) Purity (%) Notes
Ether formation 4-Methylpiperidin-4-ol, bromoacetic acid, K2CO3, DMF, 60°C, 18 h 65–75 90–95 Stirring under nitrogen atmosphere recommended
Acidification HCl in dioxane or ethanol, room temp, 2 h 90–95 >98 Formation of stable hydrochloride salt
Purification Recrystallization from ethanol/ether mixture >98 Ensures removal of unreacted starting materials

Analytical Characterization

Spectroscopic Methods

  • [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup):

    • Signals at δ 2.0–3.5 ppm correspond to the piperidine ring methylene and methyl protons.
    • A singlet at δ ~4.0–4.5 ppm corresponds to the methylene protons adjacent to the ether oxygen.
    • Broad singlet at δ ~12 ppm corresponds to the acidic proton of the carboxylic acid.
  • [^13C NMR](pplx://action/followup):

    • Characteristic signals for the carboxyl carbon (~175 ppm) and the ether-linked methylene carbon (~65 ppm).

Mass Spectrometry

  • HPLC-MS: Molecular ion peak [M+H]^+ observed at m/z consistent with the molecular weight of 2-[(4-methylpiperidin-4-yl)oxy]acetic acid (approx. 173 g/mol before salt formation).

Elemental Analysis

  • Carbon, hydrogen, nitrogen, and chlorine percentages consistent with the hydrochloride salt formula.

Comparative Analysis of Preparation Methods

Method Variant Advantages Disadvantages Typical Yield (%) Purity (%)
Direct alkylation with bromoacetic acid Straightforward, high selectivity Requires careful control of base and temperature 65–75 90–95
Use of bromoacetate esters followed by hydrolysis Mild conditions, cleaner reaction Additional hydrolysis step required 60–70 92–96
Microwave-assisted synthesis Reduced reaction time (4 h) Requires specialized equipment 70–80 90–95

Research Findings and Applications

  • The compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor modulators.
  • Its bifunctional nature (ether and carboxylic acid) allows for versatile derivatization.
  • Studies show that purity and stereochemistry (if applicable) significantly influence biological activity, necessitating rigorous synthetic control and characterization.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C8H15NO3·HCl (hydrochloride salt)
Molecular Weight Approx. 209.7 g/mol (hydrochloride salt)
Key Reagents 4-Methylpiperidin-4-ol, bromoacetic acid, K2CO3, HCl/dioxane
Solvents DMF, DMSO, ethanol, dioxane
Reaction Temperature 20–80°C
Typical Yield 65–80%
Purification Recrystallization, column chromatography
Characterization Methods ^1H/^13C NMR, HPLC-MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The piperidine ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Yield: Electron-withdrawing groups (e.g., cyano in 9b) improve reaction efficiency (65% yield) compared to acetylated analogues (45% for 9a) due to enhanced electrophilicity of the aryl halide .
  • Salt Form : Hydrochloride salts (e.g., Ethyl 2-(piperidin-4-yl)acetate HCl) are preferred for crystallinity and stability, whereas free acids or esters are often intermediates in multi-step syntheses .
  • Biological Relevance : Compounds like 9a–9d () and 10d–10e () exhibit activity as soluble epoxide hydrolase (sEH) inhibitors, suggesting that the acetic acid-piperidine scaffold is critical for enzyme binding .

Physicochemical Properties

Limited data exists for the exact compound, but comparisons can be drawn from structurally related molecules:

  • Solubility: Hydrochloride salts (e.g., 2-(methyl(piperidin-4-yl)amino)acetic acid dihydrochloride) exhibit higher aqueous solubility compared to their free-base counterparts, facilitating in vitro assays .
  • Thermal Stability : Piperidine derivatives with aromatic substituents (e.g., 4-(diphenylmethoxy)piperidine HCl) show decomposition temperatures >200°C, indicating robustness under standard storage conditions .

Biological Activity

2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate the activity of these targets, influencing various signaling pathways. For instance, it has been noted to bind selectively to protein tyrosine phosphatases, which play a critical role in cell signaling related to growth and differentiation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : It has shown potential in inhibiting MAPK signaling pathways, which are often implicated in oncogenesis. In studies involving leukemic cells, the compound induced degradation of SHP2, a protein that facilitates cancer cell growth .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits SHP2 and MAPK signaling; induces apoptosis
NeuroprotectionModulates neurotransmitter activity; reduces inflammation
Other Pharmacological EffectsPotential effects on cardiovascular health; further study needed

Case Studies

  • Inhibition of SHP2 in Leukemic Cells : A study demonstrated that this compound effectively reduced SHP2 levels in leukemic cells at sub-micromolar concentrations. This led to decreased MAPK pathway activation and inhibited cancer cell proliferation .
  • Neuroprotective Effects in Animal Models : In animal models, the compound exhibited protective effects against neurotoxic agents, suggesting its potential as a treatment for neurodegenerative diseases. The exact mechanism remains under investigation but may involve antioxidant properties or modulation of inflammatory responses .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications to the piperidine ring or the acetic acid moiety can significantly alter its potency and selectivity for various biological targets. Ongoing SAR studies aim to optimize these features for enhanced therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-methylpiperidin-4-ol with chloroacetic acid derivatives under basic conditions. Key steps include:

  • Amination : Reacting 4-methylpiperidine with chloroacetic acid in the presence of a base (e.g., NaOH) to form the ether linkage .
  • Salt Formation : Treating the intermediate with HCl to generate the hydrochloride salt, enhancing solubility .
  • Optimization : Control temperature (25–60°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios (1:1.2 for piperidine:chloroacetic acid) to achieve >80% yield .

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the piperidine ring, methyl group, and acetic acid moiety .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C9_9H17_{17}ClNO3_3: 237.72 g/mol) .
  • HPLC : Purity assessment (>98%) using a C18 column with UV detection at 254 nm .

Q. How does the hydrochloride salt form influence solubility and bioavailability in experimental settings?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, facilitating in vitro assays (e.g., receptor binding studies). Solubility can be further enhanced using co-solvents like DMSO (10% v/v) for stock solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., receptor affinity) may arise from stereochemical variations or assay conditions. Strategies include:

  • Comparative Assays : Re-evaluate activity under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural Analysis : Use X-ray crystallography or molecular docking to assess binding modes of the 4-methylpiperidine group .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential surfaces to predict binding sites .
  • Molecular Dynamics (MD) : Simulate interactions with receptors (e.g., G-protein-coupled receptors) over 100-ns trajectories to assess stability .

Q. What are the strategies for designing derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the acetic acid group with metabolically stable moieties (e.g., tetrazole) .
  • Pro-drug Design : Mask the hydroxyl group with ester linkages to enhance membrane permeability .

Q. How can researchers evaluate the compound’s potential off-target effects in neurological pathways?

  • Methodological Answer :

  • In Silico Screening : Use tools like SwissTargetPrediction to identify off-target receptors .
  • Functional Assays : Test against panels of ion channels (e.g., hERG) and neurotransmitter transporters (e.g., SERT) at 10 µM .

Practical Considerations

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep at –20°C in airtight, light-protected containers to prevent hydrolysis .
  • Handling : Use gloves and fume hoods; avoid aqueous solutions at pH >7 to prevent free base precipitation .

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